Home > Products > Building Blocks P2961 > 7alpha,25-Dihydroxycholesterol
7alpha,25-Dihydroxycholesterol - 64907-22-8

7alpha,25-Dihydroxycholesterol

Catalog Number: EVT-257313
CAS Number: 64907-22-8
Molecular Formula: C27H46O3
Molecular Weight: 418.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7α,25-Dihydroxycholesterol (7α,25-DHC) is an oxysterol, a class of oxidized derivatives of cholesterol. It acts as a potent and selective agonist for the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). [, ] This receptor-ligand pair plays a crucial role in regulating immune cell migration and positioning within lymphoid tissues. [] 7α,25-DHC is synthesized from 25-hydroxycholesterol by the enzyme cytochrome P450 family 7 subfamily B member 1 (CYP7B1), an oxysterol-7α-hydroxylase. [, ] This biosynthetic pathway is particularly active under inflammatory conditions in various cell types. []

Future Directions
  • Further Characterization of GPR183 Signaling: While the role of GPR183 in immune cell migration is well-established, more research is needed to fully elucidate the downstream signaling pathways activated by 7α,25-DHC. [, , ] Understanding these pathways in detail is crucial for developing targeted therapies.

  • Therapeutic Targeting of 7α,25-DHC-GPR183 Axis: The involvement of 7α,25-DHC and GPR183 in various diseases makes this receptor-ligand pair an attractive target for therapeutic intervention. [, ] Future research should focus on developing selective and potent GPR183 modulators (agonists or antagonists) and evaluating their therapeutic efficacy in preclinical models of relevant diseases.

  • Investigating the Role of 7α,25-DHC in Different Disease Contexts: Given its multifaceted roles in inflammation, immunity, and metabolism, further research is warranted to unravel the specific contributions of 7α,25-DHC to different disease processes. [, ] This knowledge will be crucial for identifying patient populations who might benefit from therapies targeting the 7α,25-DHC-GPR183 axis.

25-Hydroxycholesterol

Compound Description: 25-Hydroxycholesterol is an oxysterol known for its immunosuppressive effects. It acts as a precursor to 7α,25-dihydroxycholesterol, undergoing 7α-hydroxylation by enzymes like cholesterol 25-hydroxylase (CH25H) and cytochrome P450 family 7 subfamily B member 1 (CYP7B1). This metabolic pathway is particularly relevant in the thymus, where it potentially protects developing thymocytes from the toxic effects of oxysterols. [, , , ] Research also suggests its role in regulating cholesterol production in human fibroblasts, with potential implications for tumor cells with impaired sterol metabolism. [] 25-Hydroxycholesterol exhibits antiviral properties and is studied in the context of SARS-CoV-2. []

Relevance: 25-Hydroxycholesterol is a direct precursor of 7α,25-dihydroxycholesterol, differing only by the presence of a hydroxyl group at the 7α position in the latter. [, ] This structural similarity underpins their shared metabolic pathway and overlapping biological activities, particularly in immune regulation.

7α-Hydroxycholesterol

Compound Description: 7α-Hydroxycholesterol is an oxysterol known to inhibit the activity of oxysterol 7α-hydroxylase (CYP7B), an enzyme involved in bile acid metabolism. [] It serves as a precursor to 7α-hydroxy-4-cholesten-3-one, undergoing further metabolism via 27-hydroxylation and oxidation. []

Relevance: 7α-Hydroxycholesterol shares a similar structure with 7α,25-dihydroxycholesterol, possessing the characteristic 7α-hydroxyl group. [] The key difference lies in the absence of the 25-hydroxyl group in 7α-hydroxycholesterol. Notably, both compounds can act as substrates for CYP7B, highlighting their structural and metabolic relationship.

7β-Hydroxycholesterol

Compound Description: 7β-Hydroxycholesterol is an oxysterol that acts as an inhibitor of oxysterol 7α-hydroxylase (CYP7B). [] It undergoes metabolic transformations, including 27-hydroxylation and subsequent oxidation to C27-acids, and oxidation of the 7β-hydroxyl group. []

Relevance: While structurally similar to 7α,25-dihydroxycholesterol, 7β-hydroxycholesterol differs in the stereochemistry of the hydroxyl group at the 7 position, with the β configuration in this case. [] This difference underscores the stereospecific nature of enzymes like CYP7B, which show different affinities for various oxysterol substrates.

Epicoprostanol

Compound Description: Epicoprostanol is an oxysterol known to inhibit the activity of oxysterol 7α-hydroxylase (CYP7B). []

Relevance: Although not directly involved in the biosynthesis or metabolism of 7α,25-dihydroxycholesterol, epicoprostanol is structurally similar to other oxysterols that interact with CYP7B, suggesting potential shared structural features recognized by this enzyme. []

7α,27-Dihydroxy-4-cholesten-3-one (cytosterone)

Compound Description: 7α,27-Dihydroxy-4-cholesten-3-one, also known as cytosterone, plays a crucial role in regulating cholesterol production in human fibroblasts. [] It acts downstream of 27-hydroxycholesterol, indicating its involvement in the metabolic pathway of this oxysterol. Notably, tumor cells often exhibit an intracellular shortage of 7α,27-dihydroxy-4-cholesten-3-one, potentially contributing to their impaired response to LDL and dysregulated cholesterol production. []

Relevance: 7α,27-Dihydroxy-4-cholesten-3-one and 7α,25-dihydroxycholesterol share a very similar structure, both having a 7α-hydroxy group and a second hydroxyl group in the side chain. [] The difference lies in the position of the second hydroxyl group: at C27 in 7α,27-dihydroxy-4-cholesten-3-one and at C25 in 7α,25-dihydroxycholesterol. This difference highlights the structural diversity of biologically active oxysterols.

7α,25-Dihydroxy-4-cholesten-3-one

Compound Description: This oxysterol is a metabolite of 25-hydroxycholesterol in the thymus and does not induce thymocyte apoptosis, unlike its precursor. []

Relevance: Similar to 7α,27-dihydroxy-4-cholesten-3-one, this compound possesses a 7α-hydroxy group and a keto group at position 3. [] The distinction lies in the presence of the hydroxyl group at C25, mirroring 7α,25-dihydroxycholesterol. This emphasizes the structural variations among oxysterols and their impact on biological activities.

7α,27-Dihydroxycholesterol

Compound Description: This oxysterol is a metabolite of 25-hydroxycholesterol in the thymus and does not induce thymocyte apoptosis, unlike its precursor. []

Relevance: This compound represents a structural intermediate between 7α,25-dihydroxycholesterol and 7α,27-dihydroxy-4-cholesten-3-one, sharing the 7α,27-dihydroxy motif with the latter and lacking the 3-keto group present in the former. []

Palmitic acid

Compound Description: Palmitic acid is a saturated fatty acid identified as a potential biomarker for Inflammatory Bowel Disease (IBD). Plasma levels of palmitic acid were significantly altered in IBD patients compared to control subjects. []

Relevance: Although not structurally similar to 7α,25-dihydroxycholesterol, palmitic acid was identified in the same study as a potential biomarker for IBD, highlighting the complex interplay of different lipid species in this disease. [] This finding suggests that 7α,25-dihydroxycholesterol might be part of a broader lipid dysregulation pattern in IBD.

20-Hydroxyeicosatetraenoic acid (HETE)-d6

Compound Description: This deuterated form of 20-hydroxyeicosatetraenoic acid (20-HETE) was identified as a potential biomarker for IBD, with significant alterations in its plasma levels observed in IBD patients compared to control subjects. []

Relevance: As with palmitic acid, 20-HETE-d6's identification as a potential IBD biomarker underscores the multi-faceted lipid alterations in this disease, suggesting a broader context for the involvement of 7α,25-dihydroxycholesterol. []

(+/-)5,6-Epoxy-eicosatrienoic acid (EpETrE)

Compound Description: Similar to the previous compounds, (+/-)5,6-epoxy-eicosatrienoic acid was identified as a potential IBD biomarker due to significant alterations in its plasma levels observed in IBD patients compared to control subjects. []

Relevance: The identification of (+/-)5,6-epoxy-eicosatrienoic acid as a potential IBD biomarker further emphasizes the complex lipid profile changes in IBD, providing a broader perspective on the potential roles of 7α,25-dihydroxycholesterol in this disease. []

Docosahexaenoic acid (DHA)

Compound Description: Docosahexaenoic acid, an omega-3 fatty acid, was identified as a potential biomarker for IBD. Plasma levels of DHA were significantly different between IBD patients and control subjects. []

Relevance: The identification of DHA as a potential IBD biomarker, alongside 7α,25-dihydroxycholesterol, contributes to the understanding of the complex lipid dysregulation in this disease. []

9-Heptadecylenic acid

Compound Description: This unsaturated fatty acid was identified as a potential biomarker for IBD, with significant differences in its plasma levels observed between IBD patients and control subjects. []

Relevance: The co-identification of 9-heptadecylenic acid with 7α,25-dihydroxycholesterol as a potential IBD biomarker further highlights the intricate lipid alterations in this disease, suggesting a broader lipidomic perspective for understanding its pathogenesis. []

Lactucaxanthin

Compound Description: Lactucaxanthin, a carotenoid pigment, was identified as a potential biomarker for IBD, with significant differences in its plasma levels observed between IBD patients and control subjects. []

Relevance: While structurally unrelated to 7α,25-dihydroxycholesterol, lactucaxanthin's identification as a potential IBD biomarker emphasizes the wide range of metabolic pathways affected in this disease, providing a broader context for the role of 7α,25-dihydroxycholesterol. []

α-Carotene

Compound Description: α-Carotene, a carotenoid with provitamin A activity, was identified as a potential biomarker for IBD. Plasma levels of α-carotene were significantly altered in IBD patients compared to control subjects. []

Relevance: Similar to lactucaxanthin, the identification of α-carotene as a potential IBD biomarker emphasizes the systemic metabolic changes associated with the disease, suggesting that 7α,25-dihydroxycholesterol may be one piece of a larger metabolic puzzle. []

Traumatic acid

Compound Description: Traumatic acid, a monounsaturated dicarboxylic acid involved in wound healing in plants, was identified as a potential biomarker for IBD. Significant differences in its plasma levels were observed between IBD patients and control subjects. []

Relevance: Despite its known role in plants, the identification of traumatic acid as a potential IBD biomarker in humans underscores the complex metabolic interplay between gut health and various metabolic pathways, including those involving 7α,25-dihydroxycholesterol. []

Neoquassin

Compound Description: Neoquassin, a bitter principle found in the wood and bark of the quassia tree, was identified as a potential biomarker for IBD. Plasma levels of neoquassin were significantly different between IBD patients and control subjects. []

Relevance: The identification of neoquassin as a potential IBD biomarker highlights the diverse range of metabolites affected in this disease, further emphasizing the need to consider 7α,25-dihydroxycholesterol within a broader metabolic context. []

Source and Classification

7α,25-Dihydroxycholesterol is classified under oxysterols, which are oxygenated derivatives of cholesterol. It is primarily synthesized from cholesterol through enzymatic reactions involving cholesterol 25-hydroxylase and oxysterol 7α-hydroxylase. These enzymes facilitate its production in various immune cells, including B cells and dendritic cells, particularly during inflammatory responses .

Synthesis Analysis

The synthesis of 7α,25-dihydroxycholesterol can be achieved through several methods:

  1. Enzymatic Synthesis: The primary route involves the action of specific enzymes such as cholesterol 25-hydroxylase (Ch25H) and cytochrome P450 7B1 (Cyp7B1). Ch25H converts cholesterol into 25-hydroxycholesterol, which is subsequently hydroxylated at the 7-position by Cyp7B1 to yield 7α,25-dihydroxycholesterol .
  2. Chemical Synthesis: Laboratory synthesis can also be performed using organic chemistry techniques that involve the selective hydroxylation of cholesterol derivatives. Various reagents and conditions are employed to achieve regioselective hydroxylation at the desired positions .

Technical Details

  • CAS Number: 64907-22-8
  • Molecular Formula: C27H46O3
  • Molecular Weight: 418.65 g/mol
  • Storage Conditions: Recommended storage at -20°C to maintain stability and activity .
Chemical Reactions Analysis

As an oxysterol, 7α,25-dihydroxycholesterol participates in various biochemical reactions:

  1. Binding Reactions: It binds to EBI2 with high affinity (EC50 = 140 pM), triggering intracellular signaling cascades that influence B cell chemotaxis and positioning within lymphoid tissues .
  2. Metabolic Reactions: The compound can be metabolized by enzymes such as hydroxysteroid dehydrogenases, which convert it into other bioactive derivatives, thus modulating its effects on immune responses .

Technical Details

  • Binding Affinity: High affinity for EBI2 (EC50 = 140 pM).
  • Mechanism of Action: Induces receptor internalization and desensitization upon prolonged exposure .
Mechanism of Action

The mechanism by which 7α,25-dihydroxycholesterol exerts its effects involves several key processes:

  1. Receptor Activation: Upon binding to EBI2 on immune cells, it activates downstream signaling pathways that regulate cell migration and positioning.
  2. Chemotactic Response: It enhances the migration of B cells towards lymphoid follicles while simultaneously desensitizing them to other chemokines such as CXCL12 and CXCL13 .
  3. Internalization: Prolonged exposure leads to receptor internalization, reducing cellular responsiveness to further stimulation by this oxysterol or other chemokines .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents but poorly soluble in water.

Chemical Properties

  • Stability: Stable under recommended storage conditions but may degrade under extreme temperatures or light exposure.
  • Reactivity: Reacts with various biological molecules due to its hydroxyl groups, influencing lipid metabolism and signaling pathways.
Applications

7α,25-Dihydroxycholesterol has several scientific applications:

  1. Research Tool: Used extensively in immunology research to study B cell migration and immune response modulation.
  2. Therapeutic Potential: Investigated for its role in treating autoimmune diseases and conditions characterized by dysregulated immune responses due to its ability to influence cell migration patterns .
  3. Biomarker Studies: Its levels may serve as potential biomarkers for certain diseases, including neurodegenerative conditions like amyotrophic lateral sclerosis due to its involvement in neuronal apoptosis mechanisms .
Introduction to 7α,25-Dihydroxycholesterol in Immune System Regulation

Historical Discovery and Identification as an Endogenous Oxysterol Ligand

The identification of 7α,25-dihydroxycholesterol (7α,25-diOHC) as a biologically active oxysterol represents a landmark discovery in immunometabolism research. This molecule was first characterized in 2011 as the endogenous ligand for the orphan G protein-coupled receptor EBI2 (Epstein-Barr virus-induced gene 2, also designated GPR183). Two research groups independently made this breakthrough discovery through complementary approaches [1] [2]. The Janssen group employed a systematic strategy involving the screening of tissue extracts, chromatographic separation, and mass spectrometry analysis, ultimately identifying 7α,25-diOHC as the most potent activator of EBI2 signaling. Simultaneously, Hannedouche and colleagues directly purified the bioactive component from tissue extracts and confirmed its identity as 7α,25-diOHC through nuclear magnetic resonance spectroscopy [2].

The characterization of 7α,25-diOHC revealed extraordinary binding affinity for the human EBI2 receptor, with a dissociation constant (Kd) of approximately 450 pM. Functional assays demonstrated potent receptor activation with a half-maximal effective concentration (EC50) of 140 pM in GTPγS binding assays, confirming its status as a high-affinity endogenous agonist [1] [2]. This discovery resolved a longstanding question regarding the natural ligand for EBI2, a receptor originally identified in 1993 as one of the primary genes upregulated during Epstein-Barr virus infection of Burkitt's lymphoma cells [1]. The identification established 7α,25-diOHC as a novel signaling molecule in the immune system, distinct from the metabolic roles traditionally ascribed to oxysterols in bile acid synthesis and cholesterol homeostasis.

The elucidation of 7α,25-diOHC as an EBI2 ligand revealed a previously unknown signaling axis with profound implications for immune cell biology. Unlike classical chemokines that guide cell migration through protein-protein interactions, the 7α,25-diOHC-EBI2 axis represents a unique mechanism whereby a cholesterol-derived metabolite directs immune cell navigation within lymphoid tissues [1] [2] [3]. This discovery fundamentally expanded our understanding of how sterol metabolites can function as signaling molecules in immunological processes beyond their traditional metabolic roles.

Table 1: Key Events in the Discovery of 7α,25-Dihydroxycholesterol

YearEventSignificance
1993Identification of EBI2 geneDiscovered as EBV-induced gene in Burkitt's lymphoma cells
2009EBI2 linked to B-cell migrationFound to regulate B-cell positioning in lymphoid tissues
2011Identification of 7α,25-diOHC as ligandTwo independent groups identify oxysterol as natural EBI2 ligand
2011Receptor binding characterizationDemonstrated nanomolar affinity (Kd = 450 pM) and potency (EC50 = 140 pM)

Biological Significance in Adaptive Immunity and Lymphoid Tissue Organization

The 7α,25-diOHC-EBI2 axis serves as a critical positioning mechanism for immune cells within secondary lymphoid tissues, particularly influencing B lymphocyte trafficking during adaptive immune responses. Secondary lymphoid organs such as spleen and lymph nodes exhibit sophisticated microanatomical organization, with discrete compartments including B-cell follicles surrounding a central T-cell zone, surrounded by a marginal zone in the spleen [1] [3]. This compartmentalization enables efficient immune surveillance and cell-cell interactions necessary for mounting adaptive immune responses. The positioning of B cells within these specialized microenvironments is orchestrated by chemokines and their receptors, with EBI2 emerging as a crucial player alongside established systems like CXCR5-CXCL13 and CCR7-CCL19/21 [1].

During immune activation, B cells undergo dynamic positional transitions guided by changing EBI2 expression patterns. Naïve B cells constitutively express EBI2, which is further upregulated upon activation. This expression pattern directs activated B cells to migrate toward outer follicular and interfollicular regions [1] [3]. Crucially, the downregulation of EBI2 in germinal center B cells is essential for their migration into central follicular areas to form germinal centers—specialized structures where antibody affinity maturation occurs [1]. Genetic ablation studies using EBI2-deficient mice have demonstrated that disruption of this positioning system results in defective antibody responses, highlighting the non-redundant role of 7α,25-diOHC-EBI2 signaling in humoral immunity [3].

The establishment of the 7α,25-diOHC gradient depends on specialized stromal cells strategically positioned within lymphoid tissues. Fibroblastic reticular cells and other stromal elements express the enzymes required for 7α,25-diOHC biosynthesis—cholesterol-25-hydroxylase (CH25H) and oxysterol 7α-hydroxylase (CYP7B1)—with complementary expression patterns that create a defined chemotactic field [3]. CH25H expression predominates in the outer follicle, while CYP7B1 shows more diffuse expression, collectively establishing a decreasing gradient from the outer follicle toward the center. Additionally, follicular dendritic cells express HSD3B7, which inactivates 7α,25-diOHC by converting it to 7α,25-dihydroxycholest-4-en-3-one, thereby shaping the oxysterol gradient by creating local sinks of ligand absence [3]. This enzymatic regulation establishes precise spatial control over immune cell positioning.

Table 2: Spatial Organization of Oxysterol Metabolism in Lymphoid Tissue

Cell TypeLocationEnzyme ExpressionFunctional Role
Fibroblastic reticular cellsOuter follicleHigh CH25H and CYP7B1Establish synthesis zone for 7α,25-diOHC production
Follicular dendritic cellsFollicle centerHigh HSD3B7Create degradation zone by inactivating 7α,25-diOHC
Marginal reticular cellsSpleen marginal zoneModerate CH25H and CYP7B1Guide B-cell positioning at interface areas
Dendritic cellsT-cell zoneVariable expressionModulate local oxysterol concentrations

The functional consequences of this positioning system extend beyond B cells to include other immune cell populations. 7α,25-diOHC acts as a potent chemoattractant for T cells, dendritic cells, monocytes/macrophages, and astrocytes in vitro, suggesting broader roles in immune coordination [1] [4]. The receptor EBI2 is expressed on multiple immune cell types, and its activation induces Gi/o protein-mediated signaling, resulting in inhibition of cAMP production (IC50 ≈ 2 nM) and cytoskeletal reorganization that facilitates directed cell migration [1] [2]. Furthermore, engagement of EBI2 by 7α,25-diOHC induces rapid receptor internalization and desensitization, rendering cells temporarily refractory to subsequent chemotactic signals—a regulatory mechanism that prevents continuous migration and allows cellular settling in appropriate microenvironments [1].

Properties

CAS Number

64907-22-8

Product Name

7alpha,25-Dihydroxycholesterol

IUPAC Name

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

InChI

InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1

InChI Key

BQMSKLCEWBSPPY-IKVTXIKFSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Solubility

Soluble in DMSO

Synonyms

7alpha,25-OHC

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.